(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Description

Properties

IUPAC Name |

N,N-diethyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDHYRXZZNDOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068275 | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-80-3 | |

| Record name | 3-(Diethylamino)propyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE2ARR677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(N,N-Diethyl-3-aminopropyl)trimethoxysilane chemical properties

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (N,N-Diethyl-3-aminopropyl)trimethoxysilane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane coupling agents for surface modification and synthesis.

Chemical and Physical Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a versatile organosilane compound featuring a trimethoxysilyl group for inorganic substrate reactivity and a tertiary amine for organic compatibility and functionality.[1] It typically appears as a clear to slightly yellow liquid.[1]

Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 41051-80-3[2][3][4][5][6] |

| Molecular Formula | C10H25NO3Si[1][4][5][7] |

| Molecular Weight | 235.40 g/mol [4][5] |

| IUPAC Name | N,N-diethyl-3-(trimethoxysilyl)propan-1-amine[5] |

| Synonyms | 3-(Diethylamino)propyltrimethoxysilane, N,N-Diethyl-3-(trimethoxysilyl)propylamine[1] |

| SMILES | CCN(CC)CCC--INVALID-LINK--(OC)OC[5] |

| InChI Key | ZLDHYRXZZNDOKU-UHFFFAOYSA-N[1][5] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions |

| Purity | 95% - 98% | |

| Boiling Point | 120 °C[3][4][6] | at 20 mmHg[3][4][5] |

| Density | 0.934 - 0.95 g/mL[3][4] | at 25 °C[3][5] |

| Refractive Index | 1.423 - 1.4245[3][4] | at 20 °C[3][4] |

| Flash Point | 100 °C[4][6] | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[4][6] |

Chemical Reactivity and Mechanisms

The utility of (N,N-Diethyl-3-aminopropyl)trimethoxysilane stems from its dual functionality. The trimethoxysilyl moiety is the reactive center for binding to inorganic substrates, while the diethylamino group provides compatibility with organic materials and can act as a base.[1]

Hydrolysis and Condensation

The core reaction mechanism for this silane involves a two-step process: hydrolysis followed by condensation.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH3) on the silicon atom are hydrolyzed to form silanol groups (-OH), releasing methanol as a byproduct.[7] This reaction is often the rate-limiting step in the formation of silane layers.[8]

-

Condensation: The newly formed, reactive silanol groups can then condense in two primary ways:

-

Self-Condensation: They can react with other silanol groups to form stable siloxane bridges (Si-O-Si), leading to oligomerization or polymerization.[9][10]

-

Surface Reaction: They can react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides to form covalent Si-O-Substrate bonds.[1][11]

-

This process allows for the formation of a durable chemical bridge between inorganic and organic materials.[1]

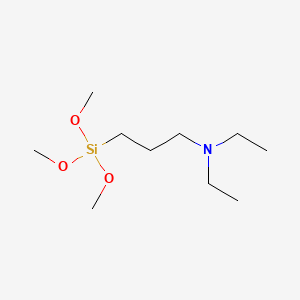

Caption: Hydrolysis and condensation pathways for (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Experimental Protocols

Precise control over reaction conditions is critical for achieving desired outcomes, whether for synthesis or surface modification.

Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

A described method for synthesizing this compound involves the reaction of 3-chloropropyltrimethoxysilane with diethylamine.[12]

Protocol:

-

Reaction Setup: In a reaction vessel, charge 3-chloropropyltrimethoxysilane and a high-boiling-point solvent such as N,N-diethylformamide.

-

Reactant Addition: Add diethylamine to the vessel.

-

Reaction Conditions: Heat the mixture to 110-130 °C and allow it to reflux for 6-10 hours under normal pressure.[12]

-

Work-up:

-

Cool the reaction mixture to approximately 20 °C.

-

Filter the mixture to remove the solid diethylamine hydrochloride byproduct.[12]

-

Leach the solid with the N,N-diethylformamide solvent to recover any remaining product.

-

-

Purification:

-

Perform vacuum concentration on the filtrate to recover the solvent.

-

Rectify the crude product to obtain the final (N,N-Diethyl-3-aminopropyl)trimethoxysilane with a purity of ≥99%.[12]

-

References

- 1. CAS 41051-80-3: (N,N-Diethyl-3-aminopropyl)trimethoxysilane [cymitquimica.com]

- 2. 41051-80-3 Cas No. | (N,N-Diethyl-3-aminopropyl)trimethoxysilane | Apollo [store.apolloscientific.co.uk]

- 3. (N,N-Diethyl-3-aminopropyl)trimethoxysilane | 41051-80-3 [chemicalbook.com]

- 4. (N,N-DIETHYL-3-AMINOPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (N,N-Diethyl-3-aminopropyl)trimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 7. gelest.com [gelest.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Method for preparing N,N-diethyl-3-aminopropyl trimethoxy silane (2016) | Che Hong | 1 Citations [scispace.com]

An In-depth Technical Guide on the Synthesis and Characterization of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of the synthesis and characterization of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile organosilane compound. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize silane coupling agents for surface modification and synthesis of advanced materials.[1][2]

Synthesis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is synthesized via a nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and diethylamine. The use of a high-boiling-point solvent, such as N,N-diethylformamide, facilitates the reaction at elevated temperatures.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Materials:

-

3-Chloropropyltrimethoxysilane

-

Diethylamine

-

N,N-Diethylformamide (anhydrous)

-

Sodium hydroxide solution (for waste treatment)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, combine 3-chloropropyltrimethoxysilane and an excess of diethylamine in N,N-diethylformamide.

-

Heat the mixture to a temperature between 110-130°C.[3]

-

Maintain the reaction under reflux for a period of 6-10 hours with continuous stirring.[3]

-

After the reaction is complete, cool the mixture to approximately 20°C.[3]

-

The solid diethylamine hydrochloride precipitate is removed by filtration. The solid can be washed with a small amount of N,N-diethylformamide to recover any entrained product.[3]

-

The filtrate is then subjected to vacuum concentration to remove the N,N-diethylformamide solvent.[3]

-

The crude product is purified by vacuum rectification to yield (N,N-Diethyl-3-aminopropyl)trimethoxysilane with a purity of up to 99%.[3]

-

The diethylamine hydrochloride byproduct can be treated with a sodium hydroxide solution to regenerate diethylamine for recycling.[3]

Characterization

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H25NO3Si |

| Molecular Weight | 235.40 g/mol |

| Boiling Point | 120 °C at 20 mmHg |

| Density | 0.934 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4245 |

Source: Gelest, Inc.[4], Alfa Chemistry[5]

Spectroscopic Data (Predicted)

| Technique | Expected Chemical Shifts / Peaks | Assignment |

| ¹H NMR | δ ~ 0.6 ppm (t, 2H) | Si-CH ₂- |

| δ ~ 1.0 ppm (t, 6H) | -N(CH₂CH ₃)₂ | |

| δ ~ 1.5 ppm (m, 2H) | -CH₂-CH ₂-CH₂- | |

| δ ~ 2.4 ppm (t, 2H) | -CH ₂-N- | |

| δ ~ 2.5 ppm (q, 4H) | -N(CH ₂)₂CH₃ | |

| δ ~ 3.5 ppm (s, 9H) | -Si(OCH ₃)₃ | |

| ¹³C NMR | δ ~ 7 ppm | C H₂-Si |

| δ ~ 12 ppm | -N(CH₂C H₃)₂ | |

| δ ~ 22 ppm | -CH₂-C H₂-CH₂- | |

| δ ~ 48 ppm | -N(C H₂)₂CH₃ | |

| δ ~ 50 ppm | -Si(OC H₃)₃ | |

| δ ~ 58 ppm | -C H₂-N- | |

| FTIR (cm⁻¹) | ~2970, 2930, 2840 | C-H stretching (alkyl) |

| ~1460 | C-H bending (alkyl) | |

| ~1255 | Si-CH₂ stretching | |

| ~1080 | Si-O-C stretching | |

| ~820 | Si-O stretching | |

| Mass Spec. (m/z) | 235 (M+) | Molecular ion |

| 220 | [M - CH₃]+ | |

| 204 | [M - OCH₃]+ | |

| 162 | [M - Si(OCH₃)₃]+ |

Applications and Workflows

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a versatile molecule with applications primarily in surface modification and as a coupling agent.[1] Its trimethoxysilyl group provides reactivity towards inorganic substrates, while the diethylaminopropyl group offers a site for further functionalization or improved compatibility with organic polymers.[2]

Surface Modification Workflow

This compound is frequently used to modify the surface of materials like silica, glass, and metal oxides. The process involves the hydrolysis of the methoxy groups to form reactive silanols, which then condense with hydroxyl groups on the substrate surface, forming a stable covalent bond.

Caption: Workflow for surface modification using (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Coupling Agent Logic

As a coupling agent, this silane acts as a bridge between inorganic fillers (like glass fibers or silica particles) and an organic polymer matrix. This enhances the adhesion between the two phases, leading to improved mechanical properties of the composite material.

Caption: Logical relationship of the silane as a coupling agent.

References

- 1. 41051-80-3 Cas No. | (N,N-Diethyl-3-aminopropyl)trimethoxysilane | Apollo [store.apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Method for preparing N,N-diethyl-3-aminopropyl trimethoxy silane (2016) | Che Hong | 1 Citations [scispace.com]

- 4. (N,N-DIETHYL-3-AMINOPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane (CAS: 41051-80-3)

This technical guide provides a comprehensive overview of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile organofunctional silane used in advanced materials science. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, mechanisms of action, and established experimental applications, presenting data in a structured and accessible format.

Chemical and Physical Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a trialkoxysilane that features a tertiary amine functional group. This bifunctional nature allows it to act as a molecular bridge between inorganic and organic materials. The trimethoxysilyl group provides a reactive site for bonding with inorganic substrates, while the diethylaminopropyl group offers compatibility and reactivity with organic polymers.

| Property | Value | Reference |

| CAS Number | 41051-80-3 | [1][2][3] |

| Molecular Formula | C10H25NO3Si | [2][3] |

| Molecular Weight | 235.40 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 120 °C at 20 mmHg | [3] |

| Density | 0.95 g/mL at 25 °C | [3] |

| Refractive Index | 1.423 at 20 °C | [3] |

| Purity | Typically ≥ 98% | [4] |

Mechanism of Action: Hydrolysis and Condensation

The utility of (N,N-Diethyl-3-aminopropyl)trimethoxysilane as a coupling agent and surface modifier stems from the reactivity of its trimethoxysilyl group. The general mechanism involves a two-step process: hydrolysis followed by condensation.

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH3) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH). This reaction is often catalyzed by acids or bases.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol molecules to form a polysiloxane network on the surface.

This process results in a durable, chemically bonded organic layer on the inorganic surface, with the diethylaminopropyl groups oriented away from the substrate, ready for further interaction or reaction.

Below is a diagram illustrating the general workflow of surface modification using an aminopropyltrimethoxysilane.

Caption: General workflow for surface modification using an aminopropyltrimethoxysilane.

Applications and Experimental Protocols

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is utilized in a variety of applications, primarily as a coupling agent, adhesion promoter, and surface modifier.

Surface Modification of Substrates

This silane can be used to alter the surface properties of materials like glass, silica, and metals, for instance, to improve the adhesion of subsequent coatings or to introduce functional groups. A general procedure for the modification of a glass or silica surface is as follows:

Experimental Protocol: Surface Silanization

-

Substrate Preparation: Thoroughly clean the substrate by sonication in a detergent solution, followed by rinsing with deionized water and then a solvent like ethanol or acetone. Dry the substrate in an oven or with a stream of dry nitrogen.

-

Silane Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of (N,N-Diethyl-3-aminopropyl)trimethoxysilane in a suitable anhydrous solvent (e.g., ethanol, toluene, or isopropanol).

-

Hydrolysis (Optional Pre-hydrolysis): For some applications, a small amount of water (e.g., 5% of the silane volume) can be added to the silane solution to pre-hydrolyze the silane. The solution is then typically stirred for a few hours.

-

Deposition: Immerse the cleaned and dried substrate in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the desired surface coverage.

-

Rinsing: Remove the substrate from the solution and rinse it thoroughly with the same solvent used for the solution preparation to remove any unbound silane.

-

Curing: Cure the treated substrate in an oven at a temperature typically between 80-120 °C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the substrate.

-

Final Rinse: Perform a final rinse with the solvent to remove any loosely bound polysiloxane layers.

Synthesis of Amine-Functionalized Nanoparticles

This silane is a key reagent in the synthesis of amine-functionalized nanoparticles, such as silica or hydroxyapatite nanoparticles.[5] The amine groups on the surface of these nanoparticles can then be used for further functionalization, for example, with targeting ligands or therapeutic agents.

Experimental Protocol: Synthesis of Amine-Functionalized Silica Nanoparticles (Post-grafting method)

-

Synthesis of Bare Silica Nanoparticles: Synthesize silica nanoparticles using a method such as the Stöber process, which involves the hydrolysis and condensation of a silica precursor like tetraethyl orthosilicate (TEOS) in an alcohol/water mixture with ammonia as a catalyst.

-

Surface Activation: After synthesis, wash the silica nanoparticles to remove unreacted reagents and activate the surface hydroxyl groups, for instance, by treatment with an acid.

-

Silanization: Disperse the silica nanoparticles in an anhydrous solvent like toluene. Add (N,N-Diethyl-3-aminopropyl)trimethoxysilane to the dispersion and reflux the mixture for several hours.

-

Purification: Collect the functionalized nanoparticles by centrifugation or filtration and wash them repeatedly with the solvent to remove excess silane.

-

Drying: Dry the amine-functionalized silica nanoparticles under vacuum.

Coupling Agent in Composites and Adhesives

In composite materials, (N,N-Diethyl-3-aminopropyl)trimethoxysilane enhances the adhesion between an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyester).[6] It can be applied to the filler as a pretreatment or added directly to the polymer resin. This improved adhesion leads to enhanced mechanical properties of the composite material.

Antimicrobial Finishing for Textiles

A notable application of this silane is in the modification of textiles, such as cotton, to impart antimicrobial properties.[3] The alkyl chains and the positively charged nitrogen in the diethylaminopropyl group are thought to play a crucial role in the antimicrobial activity.

Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

A common method for the synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane involves the reaction of an amine with a chloroalkyl-functional silane.

Caption: A logical workflow for the synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Safety and Handling

(N,N-Diethyl-3-aminopropyl)trimethoxysilane should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a valuable organofunctional silane with a broad range of applications in materials science. Its ability to form robust bonds between inorganic and organic materials makes it an effective coupling agent and surface modifier. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to utilize this compound in their work. Further research into its applications, particularly in the development of advanced functional materials, is warranted.

References

- 1. pcimag.com [pcimag.com]

- 2. (N,N-DIETHYL-3-AMINOPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. archivemarketresearch.com [archivemarketresearch.com]

- 5. WO2009137595A2 - Process for producing nanoparticles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

(N,N-Diethyl-3-aminopropyl)trimethoxysilane molecular weight and formula

An In-depth Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, a versatile organosilane compound. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in surface modification and materials science.

Chemical Identity and Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an amino-functional silane that acts as a valuable intermediary in chemical syntheses and as a coupling agent. Its chemical structure features a diethylamino group at one end and a trimethoxysilyl group at the other, allowing it to bridge organic and inorganic materials.

Molecular Formula and Weight: The molecular formula for this compound is C10H25NO3Si.[1] Its molecular weight is 235.40 g/mol .[1]

Table 1: Physicochemical Properties of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

| Property | Value |

| CAS Number | 41051-80-3 |

| Molecular Formula | C10H25NO3Si |

| Molecular Weight | 235.40 g/mol |

| Boiling Point | 120 °C at 20 mmHg |

| Density | 0.934 g/mL |

| Refractive Index | 1.4245 at 20°C |

| Flash Point | 100 °C |

Synthesis

A common method for the preparation of (N,N-Diethyl-3-aminopropyl)trimethoxysilane involves the reaction of diethylamine with 3-chloropropyltrimethoxysilane. This reaction is typically conducted in the presence of a high-boiling-point solvent, such as N,N-diethylformamide, and heated to facilitate the reaction. The process yields the desired product and diethylamine hydrochloride as a byproduct.

Experimental Protocol: Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

A detailed experimental protocol for the synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane can be found in the cited literature. A general overview of the procedure is as follows:

-

Reaction Setup: Diethylamine and 3-chloropropyltrimethoxysilane are combined in a reaction vessel containing N,N-diethylformamide as the solvent.

-

Reaction Conditions: The mixture is heated to a temperature of 110-130°C and refluxed for a period of 6-10 hours.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid diethylamine hydrochloride is removed by filtration.

-

Purification: The filtrate is concentrated under vacuum to remove the solvent, and the crude product is then purified by distillation to yield the final product with a purity of up to 99%.

Diagram 1: Synthesis Workflow of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Caption: A simplified workflow for the synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Applications in Research and Development

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a versatile molecule with a range of applications, primarily centered around its ability to functionalize surfaces and synthesize hybrid materials.[1]

Surface Modification and Coupling Agent: This silane is widely used as a coupling agent to enhance the adhesion between organic polymers and inorganic substrates.[2] It can be applied to surfaces to introduce amine functional groups, which can then be used for further chemical modifications. Its applications in this area include the treatment of glass fibers, mineral fillers, and metal surfaces.

Synthesis of Functionalized Materials: It serves as a key additive in the creation of amine-functionalized silicas and polymer-silica hybrid materials.[1] These materials have applications in various fields, including catalysis and chromatography.

Catalysis: (N,N-Diethyl-3-aminopropyl)trimethoxysilane is utilized to immobilize catalysts onto silica supports. This approach is beneficial for creating heterogeneous catalysts that are easily separable from the reaction mixture, allowing for catalyst recycling and simplified product purification. Two notable examples are:

-

1,4-Addition Reactions: It is used to create silica-supported catalysts for 1,4-addition reactions.[3]

-

Tsuji-Trost Reaction: This silane can be used to anchor palladium chloride (PdCl2) catalysts to a silica surface, which then accelerates the Tsuji-Trost reaction.[3]

Potential Relevance in Drug Development: While direct applications in drug delivery or diagnostics are not extensively documented in the readily available literature, the functional properties of this silane present potential opportunities. For instance, the amine-functionalized surfaces it can create could be used for the covalent attachment of biomolecules, such as peptides, proteins, or targeting ligands, to inorganic nanoparticles for drug delivery systems or diagnostic biosensors. Further research is needed to explore these potential applications.

Diagram 2: Application Pathways of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

Caption: Logical flow of the primary applications of (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Experimental Protocols for Applications

Detailed experimental protocols for the use of (N,N-Diethyl-3-aminopropyl)trimethoxysilane in the aforementioned catalytic applications can be found in the primary scientific literature. Researchers are encouraged to consult these sources for precise methodologies.

-

For 1,4-Addition Reactions: Mutukura, K. et al. Chem.-Eur. J.2009 , 15, 10871.[3]

-

For the Tsuji-Trost Reaction: Noda, H. et al. Angew. Chem., Int. Ed. Engl.2012 , 51, 8017.[3]

The general principle for these applications involves the reaction of the trimethoxysilyl group of the silane with the hydroxyl groups on the surface of silica, forming stable covalent bonds. The diethylamino group remains available for further interaction, in this case, to coordinate with a metal catalyst.

Safety and Handling

(N,N-Diethyl-3-aminopropyl)trimethoxysilane should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of (N,N-Diethyl-3-aminopropyl)trimethoxysilane (DEAPTMS). Due to the limited availability of specific kinetic data for DEAPTMS in publicly accessible literature, this guide leverages extensive research on analogous amino-functionalized alkoxysilanes, such as 3-aminopropyltriethoxysilane (APS), 3-aminopropyltrimethoxysilane (APTMS), and 3-(2-amino-ethylamino)propyl-trimethoxy silane (DAMS). The principles, reaction pathways, and analytical methodologies detailed herein provide a robust framework for understanding and utilizing DEAPTMS in various applications, including surface modification, nanoparticle functionalization, and the development of hybrid organic-inorganic materials.

Core Concepts: Hydrolysis and Condensation

The transformation of (N,N-Diethyl-3-aminopropyl)trimethoxysilane from a monomeric species to a cross-linked polysiloxane network occurs via a two-step sol-gel process: hydrolysis and condensation.

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming partially and fully hydrolyzed silanetriols. The presence of the tertiary amine in the propyl chain of DEAPTMS can influence the local pH and potentially catalyze this process.

Condensation follows hydrolysis, involving the reaction between silanol groups (Si-OH) to form siloxane bonds (Si-O-Si). This can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.

These condensation reactions lead to the formation of oligomers and, eventually, a highly cross-linked three-dimensional network.

Signaling Pathways and Logical Relationships

The overall transformation of DEAPTMS is governed by several interconnected factors, including pH, water-to-silane ratio, solvent, and temperature. The interplay of these parameters dictates the rates of hydrolysis and condensation, and ultimately, the structure and properties of the final material.

Caption: Interplay of reaction parameters and their impact on kinetics and final material properties.

Hydrolysis and Condensation Pathway

The reaction proceeds from the monomeric DEAPTMS through various hydrolyzed and condensed species. These species are often characterized by the 'T' notation in ²⁹Si NMR spectroscopy, where the superscript indicates the number of bridging oxygen atoms (siloxane bonds) attached to the silicon atom.

Caption: Stepwise hydrolysis of DEAPTMS followed by condensation to form a siloxane network.

Data Presentation

While specific kinetic data for DEAPTMS is sparse, the following tables summarize typical spectroscopic information for analogous aminosilanes, which can be used as a reference for monitoring the hydrolysis and condensation of DEAPTMS.

Table 1: Key FT-IR Vibrational Band Assignments for Monitoring Hydrolysis and Condensation [1][2][3]

| Wavenumber (cm⁻¹) | Assignment | Process Indicated |

| ~2840 | C-H stretch in Si-O-CH₃ | Disappearance indicates hydrolysis |

| ~1190 | Si-O-C stretch | Disappearance indicates hydrolysis |

| ~1080 | Si-O-C stretch | Disappearance indicates hydrolysis |

| ~960 | Si-OH stretch | Appearance indicates hydrolysis |

| ~880 | C-OH bend in Methanol | Appearance indicates hydrolysis product |

| ~1130 - 1000 | Si-O-Si asymmetric stretch (linear/cyclic) | Appearance indicates condensation |

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Hydrolysis and Condensation Species of Aminosilanes [4][5][6]

| Species | Structure Description | Typical Chemical Shift (δ, ppm) |

| T⁰ | R-Si(OR)₃ | -40 to -45 |

| T¹ | R-Si(OR)₂(OSi) or R-Si(OR)(OH)(OSi) | -48 to -52 |

| T² | R-Si(OR)(OSi)₂ or R-Si(OH)(OSi)₂ | -55 to -62 |

| T³ | R-Si(OSi)₃ | -65 to -70 |

| Note: R represents the (N,N-Diethyl-3-aminopropyl) group. Chemical shifts are relative to tetramethylsilane (TMS) and can be influenced by solvent, pH, and concentration. |

Experimental Protocols

The following are generalized protocols for monitoring the hydrolysis and condensation of DEAPTMS, based on established methods for similar aminosilanes.

In-situ Monitoring by Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol allows for the real-time tracking of changes in chemical bonds.

Caption: Workflow for real-time FT-IR analysis of DEAPTMS hydrolysis and condensation.

Methodology:

-

Solution Preparation: Prepare a solution of DEAPTMS in a suitable solvent (e.g., ethanol) at a known concentration.

-

Instrument Setup: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for in-situ analysis of liquid samples.

-

Background Collection: Record a background spectrum of the solvent system before adding the silane and catalyst.

-

Reaction Initiation: Inject a precise amount of water or an aqueous catalyst solution into the DEAPTMS solution under constant stirring to initiate hydrolysis.

-

Data Acquisition: Immediately begin collecting FT-IR spectra at regular time intervals (e.g., every 30-60 seconds).

-

Data Analysis: Monitor the decrease in the intensity of peaks corresponding to Si-O-CH₃ bonds (e.g., ~2840 cm⁻¹ and ~1190 cm⁻¹) and the increase in peaks for methanol (~880 cm⁻¹), silanols (Si-OH, ~960 cm⁻¹), and siloxanes (Si-O-Si, ~1130-1000 cm⁻¹).[1][3]

-

Kinetic Analysis: Integrate the peak areas of key functional groups and plot them against time to determine the rates of hydrolysis and condensation.

In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is particularly powerful for quantitatively identifying and tracking the different silicon species (T⁰, T¹, T², T³) throughout the reaction.

Caption: Workflow for quantitative ²⁹Si NMR analysis of DEAPTMS sol-gel process.

Methodology:

-

Sample Preparation: In an NMR tube, combine DEAPTMS, a deuterated solvent (e.g., ethanol-d₆ for locking), and an internal standard if necessary. The reaction is initiated by adding a specific amount of D₂O and/or a catalyst.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal, and shim the magnetic field to achieve high resolution.

-

Acquisition Parameters: For quantitative ²⁹Si NMR, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) should be used.

-

Time-Resolved Measurements: Acquire the first spectrum as quickly as possible after initiation (t=0) and continue to acquire spectra at regular intervals.

-

Data Processing: Process each spectrum with identical phasing and baseline correction parameters.

-

Quantitative Analysis: Integrate the signals corresponding to the different T-species (T⁰, T¹, T², T³). The relative concentration of each species at a given time is proportional to its integral area. Plotting these concentrations versus time allows for the determination of the kinetics of each step of the hydrolysis and condensation process.[5][7]

Conclusion

While direct kinetic studies on (N,N-Diethyl-3-aminopropyl)trimethoxysilane are not extensively documented, a robust understanding of its hydrolysis and condensation mechanism can be achieved by drawing parallels with structurally similar aminosilanes. The reaction proceeds via a stepwise hydrolysis of methoxy groups to form reactive silanols, followed by condensation to build a polysiloxane network. The rates of these processes are highly dependent on experimental conditions. By employing in-situ analytical techniques such as FT-IR and ²⁹Si NMR spectroscopy, researchers can effectively monitor the reaction, identify intermediate species, and tailor the reaction conditions to achieve desired material properties. The protocols and data presented in this guide serve as a foundational resource for professionals working with DEAPTMS in advanced material synthesis and surface functionalization.

References

An In-depth Technical Guide to the Safety of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

This technical guide provides a comprehensive overview of the safety information for (N,N-Diethyl-3-aminopropyl)trimethoxysilane, intended for researchers, scientists, and drug development professionals. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organomethoxysilane that appears as a colorless to light yellow, clear liquid.[1] It is primarily used as a chemical intermediate in various industrial and research applications.[1][2] This compound reacts slowly with water and moisture in the air, liberating methanol.[2][3]

| Property | Value | Reference |

| Molecular Formula | C10H25NO3Si | [1][2][4] |

| Molecular Weight | 235.4 g/mol | [1][4] |

| CAS Number | 41051-80-3 | [1][2] |

| EC Number | 255-192-0 | [2] |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Purity | > 95% | [2] |

| Boiling Point | 120 °C @ 20 mmHg | [4][5] |

| Flash Point | 100 °C | [1][4] |

| Specific Gravity / Density | 0.934 g/mL at 25 °C | [1][4][5] |

| Refractive Index | 1.4245 @ 20 °C | [4] |

| Hydrolytic Sensitivity | Reacts slowly with water/moisture | [4] |

Hazard Identification and Classification

This substance is classified as hazardous. It can cause skin irritation and serious eye damage.[2] In some cases, it is listed as causing severe skin burns and eye damage.[3] It may also cause respiratory irritation.[2]

GHS Classification:

-

Skin Irritation (Category 2) or Skin Corrosion (Category 1C)[2][3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2]

Hazard Statements:

-

H314 - Causes severe skin burns and eye damage[3]

-

H315 - Causes skin irritation[2]

-

H335 - May cause respiratory irritation[2]

Toxicological Information

The primary toxicological concerns are related to its corrosive and irritant effects. Upon contact with water, it liberates methanol, which has its own set of toxicological properties.[2][3]

Acute Effects:

-

Inhalation: May cause respiratory irritation, with symptoms including coughing, headache, and nausea.[2]

-

Ingestion: Oral toxicity is associated with the formation of methanol upon hydrolysis in the stomach. This can lead to nausea, vomiting, headache, and visual disturbances, including blindness. The onset of these symptoms may be delayed.[2][3]

Chronic Effects:

-

On contact with water, this compound liberates methanol, which is known to have a chronic effect on the central nervous system.[2][3] Methanol exposure may lead to persistent headaches or impaired vision.[2]

Experimental Protocols

While specific experimental studies for (N,N-Diethyl-3-aminopropyl)trimethoxysilane are not detailed in the provided search results, the hazard classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, skin and eye irritation/corrosion are typically assessed using OECD Test Guidelines 404 and 405, respectively. Acute oral toxicity is often determined by methods like OECD Test Guideline 420, 423, or 425.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's stability.

Handling:

-

Avoid all eye and skin contact and do not breathe vapor and mist.[2][3]

-

Provide local exhaust or general room ventilation.[2]

-

Wash hands thoroughly after handling and wash contaminated clothing before reuse.[2][3]

Storage:

-

Keep the container tightly closed and store in a cool, well-ventilated place.[1][2]

-

Store away from heat, sparks, and open flame.[2]

-

Incompatible with acids, alcohols, oxidizing agents, peroxides, moisture, and water.[2][3]

-

The material is stable in sealed containers at temperatures not exceeding 40°C.[2]

Personal Protective Equipment (PPE)

A systematic approach to selecting appropriate PPE is essential for user safety.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the label where possible.[2][3] Remove contaminated clothing and shoes.[3]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, seek medical advice.[3]

-

Skin Contact: Take off immediately all contaminated clothing.[3] Wash with plenty of soap and water.[3] Get immediate medical advice/attention.[3]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] Get immediate medical advice/attention.[3]

-

Ingestion: Never give anything by mouth to an unconscious person.[3] Rinse mouth.[3] Do NOT induce vomiting.[6] Get medical advice/attention.[3]

Note to Physician: This product reacts with water in the acidic contents of the stomach to form methanol.[2] The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is evidence of methanol poisoning.[2] Treatment should be based on blood methanol levels and acid-base balance.[2] The therapeutic intravenous administration of ethanol can be used to preferentially oxidize methanol and reduce the production of its toxic metabolites.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[2]

-

Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

-

Instructions: Use water spray to cool exposed surfaces.[2] Exercise caution when fighting any chemical fire.[2] Firefighters should wear proper protective equipment, including respiratory protection.[2]

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel.[2] Equip the cleanup crew with proper protection.[2]

-

Environmental Precautions: Prevent entry to sewers and public waters.[2] Notify authorities if the liquid enters sewers or public waters.[2]

-

Cleaning Methods: Clean up any spills as soon as possible using an absorbent material to collect it.[2] Sweep or shovel spills into an appropriate container for disposal.[2]

Stability and Reactivity

-

Reactivity: Reacts with water and moisture in the air, liberating methanol.[2]

-

Chemical Stability: Stable in sealed containers stored at temperatures not exceeding 40°C.[2]

-

Conditions to Avoid: Heat, sparks, and open flame.[2]

-

Incompatible Materials: Acids, alcohols, oxidizing agents, peroxides, moisture, and water.[2]

-

Hazardous Decomposition Products: Methanol and organic amine vapors.[2]

Ecological and Disposal Considerations

-

Ecotoxicity: This substance may be hazardous to the environment.[3]

-

Disposal: Dispose of in a safe manner in accordance with local/national regulations.[2] The material may be incinerated.[2] Avoid release to the environment.[2]

References

- 1. (N,N-Diethyl-3-aminopropyl)trimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. (N,N-DIETHYL-3-AMINOPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 5. (N,N-Diethyl-3-aminopropyl)trimethoxysilane | 41051-80-3 [chemicalbook.com]

- 6. chinacouplingagents.com [chinacouplingagents.com]

An In-depth Technical Guide to the Applications of Tertiary Amino Functional Silanes in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary amino functional silanes are a versatile class of organosilicon compounds that are playing an increasingly pivotal role in a multitude of research applications. Their unique bifunctional nature, possessing both a reactive tertiary amino group and hydrolyzable alkoxy groups, allows them to act as molecular bridges between inorganic substrates and organic materials. This capability has led to their widespread use in surface modification, nanoparticle functionalization, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the core applications of tertiary amino functional silanes, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in harnessing their full potential.

Core Applications and Methodologies

Tertiary amino functional silanes are instrumental in a variety of research fields, from materials science to biomedicine. Their applications primarily revolve around their ability to form stable covalent bonds with surfaces rich in hydroxyl groups (like silica, glass, and metal oxides) while presenting a tertiary amine for further reactions or specific interactions.

Surface Modification and Functionalization

The ability to tailor the surface properties of materials is crucial in many research areas. Tertiary amino functional silanes are excellent agents for this purpose, enabling the introduction of a positively charged or reactive surface.

Experimental Protocol: Silanization of Glass Substrates

This protocol details the steps for modifying a glass surface with a tertiary amino functional silane.

Materials:

-

Glass slides

-

Tertiary amino functional silane (e.g., N,N-diethylaminopropyl)trimethoxysilane)

-

Anhydrous toluene

-

Acetone

-

Ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the slides under a stream of nitrogen.

-

Activation: Activate the surface hydroxyl groups by treating the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinsing: Rinse the slides extensively with deionized water and then dry them under a stream of nitrogen.

-

Silanization: Prepare a 2% (v/v) solution of the tertiary amino functional silane in anhydrous toluene in a sealed container under a nitrogen atmosphere. Immerse the cleaned and activated glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.

-

Washing: Remove the slides from the silanization solution and rinse them with fresh toluene to remove any unbound silane. Follow this with a rinse in ethanol.

-

Curing: Cure the silane layer by baking the slides in an oven at 110-120°C for 30-60 minutes.

-

Final Wash: Allow the slides to cool and then sonicate them briefly in ethanol to remove any loosely bound silanes. Dry the slides under nitrogen. The functionalized slides are now ready for use.

Workflow for Surface Functionalization

Nanoparticle Engineering for Drug and Gene Delivery

Tertiary amino functional silanes are extensively used to modify the surface of nanoparticles (e.g., silica, magnetic nanoparticles) for biomedical applications. The tertiary amine group can be protonated to impart a positive charge, facilitating the binding of negatively charged molecules like DNA and RNA for gene delivery. Furthermore, it can serve as a reactive handle for the conjugation of targeting ligands or drugs.

Experimental Protocol: Synthesis of Tertiary Amino-Functionalized Magnetic Nanoparticles

This protocol describes the synthesis of magnetic nanoparticles (MNPs) and their subsequent functionalization with a tertiary amino silane for potential use in drug delivery or cell separation.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Ammonium hydroxide (25%)

-

(3-(N,N-Dimethylamino)propyl)trimethoxysilane

-

Ethanol

-

Deionized water

Procedure:

-

MNP Synthesis (Co-precipitation):

-

Dissolve FeCl₃·6H₂O (2.0 g) and FeCl₂·4H₂O (0.86 g) in 80 mL of deionized water under nitrogen bubbling with vigorous stirring.

-

Heat the solution to 80°C.

-

Rapidly add 10 mL of ammonium hydroxide solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

-

Continue stirring at 80°C for 1 hour.

-

Cool the mixture to room temperature and collect the magnetic nanoparticles using a strong magnet.

-

Wash the nanoparticles several times with deionized water and then with ethanol until the supernatant is neutral.

-

-

Silanization:

-

Disperse the washed magnetic nanoparticles in 80 mL of ethanol.

-

Add 2 mL of (3-(N,N-Dimethylamino)propyl)trimethoxysilane to the nanoparticle suspension.

-

Stir the mixture vigorously at 60°C for 6 hours under a nitrogen atmosphere.

-

Collect the functionalized magnetic nanoparticles with a magnet and wash them three times with ethanol to remove unreacted silane.

-

Dry the tertiary amino-functionalized magnetic nanoparticles in a vacuum oven at 60°C overnight.

-

Mechanism of Nanoparticle-Mediated Drug Delivery

Catalysis

The tertiary amine group on a silane-modified support can act as a basic catalyst for various organic reactions. Immobilizing the catalyst on a solid support simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Quantitative Data: Catalytic Activity in Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction often catalyzed by amines. The table below summarizes the yield of the condensation product between benzaldehyde and malononitrile using different aminosilane-functionalized silica catalysts.

| Catalyst (Aminosilane on Silica) | Amine Type | Reaction Time (h) | Yield (%) |

| APTES-SiO₂ | Primary | 6 | 85 |

| (N-methylaminopropyl)trimethoxysilane-SiO₂ | Secondary | 6 | 92 |

| (N,N-dimethylaminopropyl)trimethoxysilane-SiO₂ | Tertiary | 6 | 98 |

Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), catalyst (0.1 g), ethanol (5 mL), reflux.

The data indicates that the catalytic activity increases from primary to tertiary aminosilanes under these conditions, likely due to the increased basicity and steric accessibility of the tertiary amine.

Data Summary Tables

Table 1: Comparison of Surface Properties after Silanization

| Silane Type | Amine Functionality | Water Contact Angle (°) | Surface Amine Density (amines/nm²) |

| 3-Aminopropyltriethoxysilane (APTES) | Primary | 55 ± 3 | 2.5 ± 0.3 |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Primary & Secondary | 48 ± 4 | 3.8 ± 0.4 |

| (3-(N,N-Dimethylamino)propyl)trimethoxysilane | Tertiary | 68 ± 2 | 2.1 ± 0.2 |

Table 2: Performance in Biomolecule Immobilization

| Silane Type on Silica Nanoparticles | Amine Functionality | Protein (BSA) Adsorption Capacity (mg/g) | DNA Binding Efficiency (%) |

| APTES | Primary | 250 ± 15 | 85 ± 5 |

| N-methyl-APTES | Secondary | 220 ± 20 | 92 ± 4 |

| N,N-dimethyl-APTES | Tertiary | 180 ± 25 | 98 ± 2 |

Conclusion

Tertiary amino functional silanes are powerful tools in the modern research landscape. Their ability to precisely modify surfaces and create functional materials has far-reaching implications in catalysis, drug delivery, and diagnostics. The protocols and data presented in this guide offer a starting point for researchers looking to incorporate these versatile molecules into their work. As research continues to advance, the applications of tertiary amino functional silanes are expected to expand even further, opening up new possibilities in various scientific disciplines.

The Unseen Architect: A Technical Guide to (N,N-Diethyl-3-aminopropyl)trimethoxysilane as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science and advanced drug development, the interface between organic and inorganic materials often dictates the performance and efficacy of a final product. Bridging this microscopic gap is the crucial role of coupling agents, and among them, (N,N-Diethyl-3-aminopropyl)trimethoxysilane stands out as a versatile and potent molecule. This technical guide delves into the core functionalities of this aminosilane, providing a comprehensive overview of its mechanism of action, applications, and the methodologies to effectively harness its potential.

Core Properties and Synthesis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane, often abbreviated as DEAP-TMS, is a bifunctional organosilane possessing a tertiary amine group and hydrolyzable methoxysilyl groups. This dual-functionality is the cornerstone of its utility as a molecular bridge between disparate materials.

Table 1: Physical and Chemical Properties of (N,N-Diethyl-3-aminopropyl)trimethoxysilane

| Property | Value |

| CAS Number | 41051-80-3 |

| Molecular Formula | C₁₀H₂₅NO₃Si |

| Molecular Weight | 235.40 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 120 °C at 20 mmHg |

| Density | 0.95 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.423 |

A common laboratory-scale synthesis involves the reaction of 3-chloropropyltrimethoxysilane with diethylamine in the presence of a high-boiling-point solvent like N,N-diethylformamide. The reaction is typically carried out under reflux conditions, followed by filtration and vacuum distillation to obtain the purified product.[1]

The Coupling Mechanism: A Tale of Two Ends

The efficacy of (N,N-Diethyl-3-aminopropyl)trimethoxysilane as a coupling agent lies in its ability to form stable chemical bonds with both inorganic and organic materials. This process can be visualized as a two-step signaling pathway at the material interface.

First, the trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, and metal oxides, forming stable siloxane bonds (-Si-O-Substrate). This initial step firmly anchors the coupling agent to the inorganic surface.

Simultaneously, the diethylaminopropyl group at the other end of the molecule remains available to interact with an organic polymer matrix. This interaction can be through various mechanisms, including hydrogen bonding, acid-base interactions, or entanglement, effectively creating a strong and durable bridge between the two phases.

References

Self-assembled monolayer (SAM) formation with aminosilanes

An In-depth Technical Guide to Self-Assembled Monolayer (SAM) Formation with Aminosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate.[1] Among the various molecules used for SAM formation, aminosilanes are particularly crucial for researchers in biotechnology and drug development. These bifunctional molecules possess a silane headgroup that covalently bonds to hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides, and a terminal amino group that provides a reactive site for the subsequent immobilization of biomolecules, nanoparticles, or therapeutic agents.[1][2]

The ability to precisely control surface chemistry makes aminosilane SAMs indispensable for applications such as biosensors, microarrays, and the development of drug delivery systems.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and critical factors involved in the formation of high-quality aminosilane SAMs.

Core Principles of Aminosilane SAM Formation

The formation of a stable aminosilane SAM is a multi-step process involving the reaction of the silane's hydrolyzable groups with hydroxyl groups (-OH) present on the substrate surface.[1][4] The process can be broadly categorized into three key stages: hydrolysis, condensation, and covalent bonding, followed by lateral cross-linking.

-

Hydrolysis : In the presence of trace amounts of water (either in the solvent or on the substrate surface), the alkoxy groups (e.g., -OCH₃ or -OCH₂CH₃) of the aminosilane hydrolyze to form reactive silanol groups (Si-OH).

-

Condensation and Physisorption : The newly formed silanol groups on the aminosilane molecule form hydrogen bonds with the hydroxyl groups on the substrate surface. Molecules may also interact with each other.

-

Covalent Bonding and Cross-Linking : A condensation reaction occurs, forming stable, covalent siloxane bonds (Si-O-Si) between the aminosilane and the substrate.[1] For trifunctional aminosilanes like 3-aminopropyltriethoxysilane (APTES), adjacent silane molecules can also form cross-linked polysiloxane networks, enhancing the stability of the monolayer.[4][5]

The amine functional group in aminosilanes can uniquely catalyze both the formation and the hydrolysis of these siloxane bonds.[5][6]

Caption: Chemical pathway for aminosilane SAM formation on a hydroxylated surface.

Factors Influencing SAM Quality

The quality, reproducibility, and stability of the resulting aminosilane layer are highly dependent on several experimental parameters.[7] Failure to control these factors can lead to the formation of disordered multilayers, incomplete coverage, or hydrolytically unstable films.[5][8]

-

Aminosilane Structure : The number of reactive alkoxy groups is critical. Trifunctional silanes (e.g., APTES) can polymerize and form multilayers, while monofunctional silanes (e.g., APDMES) are limited to monolayer formation. The length of the alkyl chain separating the amine and silane groups also impacts stability; longer chains can minimize amine-catalyzed hydrolysis of the crucial Si-O-Si bond.[5][9]

-

Deposition Method : SAMs can be formed from either a liquid phase (solution) or a gas phase (vapor). Vapor-phase deposition often yields more uniform, reproducible monolayers with fewer aggregates, as it avoids solvent-related contamination and uncontrolled polymerization in solution.[3][7][10]

-

Water Content : While a trace amount of water is necessary for the initial hydrolysis step, excess water in the solvent or environment can cause aminosilanes to polymerize in solution before they reach the substrate, leading to the deposition of aggregates and rough, non-uniform films.[5] Using anhydrous solvents is generally recommended for solution-phase deposition.[5][11]

-

Reaction Temperature and Time : Higher temperatures can increase the rate of reaction and improve the packing density and stability of the SAM.[5][9] However, reaction times must be optimized; excessively long times, especially with trifunctional silanes, can promote multilayer formation.[5]

-

Post-Deposition Treatment : Rinsing with a suitable solvent is crucial to remove physisorbed (non-covalently bonded) molecules.[7] A subsequent curing or baking step (e.g., at 110-120°C) promotes further cross-linking and strengthens the bond to the substrate, significantly improving the monolayer's stability.[7]

Caption: Key factors influencing the final quality of the aminosilane SAM.

Experimental Protocols

Reproducibility is key in surface science. The following sections provide detailed, generalized protocols for the formation of aminosilane SAMs. Researchers should note that optimal conditions may vary based on the specific aminosilane and substrate used.[1]

Substrate Cleaning and Hydroxylation

The goal of this step is to remove organic contaminants and generate a high density of surface hydroxyl groups. Silicon wafers or glass slides are common substrates.

-

Materials : Substrates (e.g., silicon wafers, glass slides), Acetone, Deionized (DI) water, Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution : Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Protocol :

-

Sonicate the substrates in acetone for 15 minutes.[1]

-

Rinse thoroughly with DI water and sonicate in DI water for another 15 minutes.[1]

-

Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 30-60 minutes.[7]

-

Rinse the substrates extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.[7]

-

For enhanced hydroxylation, substrates can be treated with oxygen plasma for 5-10 minutes immediately before silanization.[7]

-

Deposition Methods

This method is widely used but sensitive to water content.

-

Materials : Cleaned substrates, anhydrous toluene, aminosilane (e.g., APTES, APDMES).

-

Protocol :

-

Prepare a 1-5% (v/v) solution of the aminosilane in anhydrous toluene.[10]

-

Immerse the cleaned, dried substrates in the silane solution.

-

Allow the reaction to proceed for a period ranging from several minutes to several hours, depending on the desired layer characteristics.[10] For denser, more stable layers, deposition can be performed at an elevated temperature (e.g., 70°C).[5][9]

-

Remove substrates from the solution and proceed to post-deposition treatment.

-

This method offers better control and reproducibility.[7][10]

-

Materials : Cleaned substrates, aminosilane (e.g., APTES), vacuum oven or CVD reactor.

-

Protocol :

-

Place the cleaned and dried substrates inside a vacuum chamber or oven.[7]

-

Place a small, open vial containing 100-200 µL of the aminosilane in the chamber, ensuring it does not touch the substrates.[7]

-

Evacuate the chamber to a base pressure of <1 Torr.[7]

-

Heat the chamber to 80-120°C for 1-4 hours to allow the silane vapor to react with the substrate surface.[7]

-

Turn off the heating and allow the chamber to cool to room temperature under vacuum.[7]

-

Vent the chamber with dry nitrogen or argon before removing the substrates.[7]

-

Post-Deposition Treatment

This final step is critical for removing excess material and stabilizing the film.

-

Protocol :

-

Immediately after deposition, rinse the coated substrates with a suitable anhydrous solvent (e.g., toluene or ethanol) to remove unreacted or physisorbed silane molecules.[7]

-

Sonicate the substrates in the fresh solvent for 5-10 minutes.[7]

-

Dry the substrates under a stream of nitrogen or argon.[7]

-

Cure (bake) the SAMs in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[7]

-

Caption: General experimental workflow for aminosilane SAM preparation.

Data Presentation: Properties of Aminosilane SAMs

The quality of a SAM is assessed using various surface analytical techniques.[12] Ellipsometry measures layer thickness, contact angle goniometry assesses surface hydrophilicity/hydrophobicity, Atomic Force Microscopy (AFM) reveals surface topography and roughness, and X-ray Photoelectron Spectroscopy (XPS) confirms elemental composition.[1][12]

Table 1: Film Thickness and Roughness for Different Aminosilanes and Deposition Methods

| Aminosilane | Deposition Method | Thickness (nm) | Avg. Surface Roughness (nm) | Reference |

| APTES | Vapor Phase (CVD) | ~0.7 - 1.0 | 0.12 - 0.15 | [12][13] |

| APDMES | Vapor Phase (CVD) | ~0.6 - 0.8 | 0.12 - 0.15 | [12][13] |

| APDIPES | Vapor Phase (CVD) | ~0.7 - 0.9 | 0.12 - 0.15 | [12][13] |

| APTES | Solution (Aqueous) | ~0.7 | 0.20 | [3] |

| APDMES | Solution (Toluene) | ~0.7 | 0.26 | [3] |

| APTES | Solution (Toluene, Multilayer) | 5.7 ± 1.5 | - | [5] |

Note: Thickness and roughness can vary significantly with protocol variations.

Table 2: Water Contact Angles for Various Aminosilane Films

| Aminosilane | Condition | Advancing Angle (θA) | Receding Angle (θR) | Reference |

| APTES (Monolayer) | As prepared | 38° - 43° | 15° - 22° | [5] |

| APDMES | As prepared | 62.5° - 68.4° | 38.7° - 45.2° | [9] |

| AHAMTES | As prepared | 45° - 54° | 18° - 21° | [9] |

| APDMES | After 48h in 40°C water | 11° | 0° | [9] |

| Clean Silicon Wafer | - | 6° | 0° | [9] |

Note: Lower contact angles indicate a more hydrophilic surface, often due to the presence of terminal amine groups.[5] A large difference between advancing and receding angles (hysteresis) can indicate surface roughness or chemical heterogeneity.

Table 3: Hydrolytic Stability of Aminosilane Layers

| Aminosilane | Silanization Condition | Initial Thickness (Å) | Thickness after 48h in 40°C Water (Å) | % Thickness Loss | Reference |

| APDMES | Toluene, 20°C, 24h | 5 ± 1 | 0 | ~100% | [9] |

| APDMES | Toluene, 70°C, 24h | 8 ± 1 | 4 ± 1 | ~50% | [9] |

| APDMES | Vapor Phase, 70°C, 24h | 6 ± 1 | 3 ± 1 | ~50% | [9] |

| AHAMTES | Toluene, 90°C, 1h | 10 ± 1 | 10 ± 1 | 0% | [9] |

Note: The data highlights the inherent instability of 3-aminopropylsilane derivatives (like APDMES) and the improved stability of silanes with a longer alkyl linker (AHAMTES).[5][9] Layers prepared at higher temperatures also show greater stability.[5]

Conclusion

The formation of high-quality, reproducible, and stable aminosilane SAMs is a foundational technique for a vast range of applications in scientific research and drug development. Success depends on a thorough understanding of the underlying chemical principles and meticulous control over experimental variables, including substrate preparation, aminosilane choice, deposition method, and post-deposition processing. Vapor-phase deposition coupled with a post-curing step generally produces the most uniform and stable monolayers.[6][7] For applications requiring long-term stability in aqueous environments, aminosilanes with structures that sterically hinder amine-catalyzed hydrolysis, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), are superior choices.[5][9] By following the protocols and considering the factors outlined in this guide, researchers can reliably functionalize surfaces to advance their work in creating sophisticated biosensors, targeted drug delivery systems, and novel biomaterials.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-Assembled Monolayers | [gelest.com]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. primetech-analytical.co.il [primetech-analytical.co.il]

An In-depth Technical Guide to Surface Energy Modification using (N,N-Diethyl-3-aminopropyl)trimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (N,N-Diethyl-3-aminopropyl)trimethoxysilane for the modification of surface energy. The content is tailored for professionals in research and development, particularly those in the fields of materials science and drug development, who are interested in tailoring the surface properties of substrates for specific applications.

Introduction to (N,N-Diethyl-3-aminopropyl)trimethoxysilane

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organofunctional alkoxysilane that is utilized as a coupling agent and surface modifier.[1][2] Its molecular structure features a diethylamino functional group at one end and a trimethoxysilyl group at the other, enabling it to act as a molecular bridge between inorganic substrates and organic materials. The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates such as glass, silica, and metal oxides to form stable covalent bonds.[3][4] The diethylaminopropyl chain is then oriented away from the surface, modifying its chemical and physical properties, including surface energy.[4]

The amine functionality of aminosilanes can also catalyze the reaction between the silane and surface silanol groups.[5] This modification can be used to control the hydrophilicity or hydrophobicity of a surface, which is a critical factor in a wide range of applications, including the enhancement of biocompatibility, the promotion of cell adhesion, and the development of drug delivery systems.[6][7]

Core Principles of Surface Energy Modification

The surface energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter that governs wetting, adhesion, and biocompatibility. By modifying a surface with a thin layer of (N,N-Diethyl-3-aminopropyl)trimethoxysilane, it is possible to precisely tune its surface energy.

The modification process, known as silanization, involves the following key steps:

-

Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-Si-OH).

-

Condensation: The silanol groups of the silane react with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Si).

-

Self-Assembly: The silane molecules can also react with each other to form a cross-linked network on the surface, resulting in the formation of a self-assembled monolayer (SAM) or a thin polymer film.[3]

The final surface energy of the modified substrate is determined by the chemical nature of the exposed functional group, in this case, the diethylamino group. The packing density and orientation of the silane molecules on the surface also play a significant role.[5]

Mandatory Visualizations

Caption: Chemical structure of (N,N-Diethyl-3-aminopropyl)trimethoxysilane.

Caption: A typical experimental workflow for surface modification.

Caption: Simplified reaction mechanism of silanization on a hydroxylated surface.

Quantitative Data on Surface Properties

Quantitative data on the surface energy and water contact angle for surfaces specifically modified with (N,N-Diethyl-3-aminopropyl)trimethoxysilane are not widely available in peer-reviewed literature. However, data from structurally similar aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), can provide valuable insights into the expected changes in surface properties.

Table 1: Typical Contact Angle and Surface Energy Data for Aminosilane-Modified Surfaces

| Substrate | Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference(s) |

| Glass | Untreated (Piranha cleaned) | < 10° | > 70 | [8] |

| Glass | APTES | 40° - 85° | 38 - 42 | [8] |

| Silicon Wafer | Untreated (Hydrophilic) | ~10° | ~65 | [9] |

| Silicon Wafer | APTES | 38° - 43° | Not Reported | [5] |

Note: The wide range of contact angles for APTES-treated surfaces reflects the significant influence of deposition conditions (e.g., concentration, solvent, temperature, and curing) on the final surface properties.[5] The diethylamino group of (N,N-Diethyl-3-aminopropyl)trimethoxysilane is expected to impart a more hydrophobic character to the surface compared to the primary amine of APTES, likely resulting in higher water contact angles under similar deposition conditions.

Experimental Protocols

The following protocols are generalized based on established methods for surface modification with aminosilanes and should be optimized for specific substrates and applications.[10]

4.1. Materials and Reagents

-

Substrates (e.g., glass slides, silicon wafers)

-

(N,N-Diethyl-3-aminopropyl)trimethoxysilane (≥97% purity)

-

Anhydrous solvent (e.g., toluene, ethanol, or acetone)

-

Deionized water

-

Cleaning agents (e.g., acetone, isopropanol, piranha solution - handle with extreme caution )

-

Nitrogen gas for drying

4.2. Protocol for Surface Modification (Solution Deposition)

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate by sonicating in a sequence of solvents such as acetone and isopropanol for 15 minutes each.

-

To generate a high density of surface hydroxyl groups, treat the substrate with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of (N,N-Diethyl-3-aminopropyl)trimethoxysilane in an anhydrous solvent (e.g., toluene).

-

Immerse the cleaned and activated substrate in the silane solution for a specified time (e.g., 1-24 hours) at room temperature or elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization in the bulk solution.

-

-